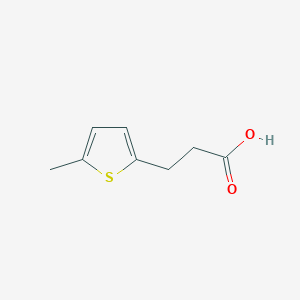

3-(5-Methylthiophen-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSMIUCXAYRJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Methylthiophen 2 Yl Propanoic Acid

Established Synthetic Routes to 3-(5-Methylthiophen-2-yl)propanoic Acid

Established synthetic routes typically follow a linear progression, focusing on the formation of the core heterocyclic structure followed by functional group manipulation to introduce the desired side chain. These methods prioritize readily available starting materials and well-understood chemical transformations.

The central 5-methylthiophene moiety can be constructed through several reliable synthetic strategies. The choice of method often depends on the availability of precursors and the desired scale of the reaction.

Cyclization Reactions: Classical methods for forming the thiophene (B33073) ring, such as the Paal-Knorr thiophene synthesis, involve the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. To obtain the 5-methylthiophene core, a precursor such as 2-methyl-1,4-dicarbonyl compound would be required.

Functionalization of Pre-existing Thiophene Rings: A more common and direct approach is to start with commercially available thiophene or 2-methylthiophene (B1210033). If starting with thiophene, a methyl group can be introduced at the 2-position via Friedel-Crafts alkylation. However, controlling regioselectivity and preventing polyalkylation can be challenging. Starting directly with 2-methylthiophene is often the more efficient pathway for subsequent functionalization at the 5-position.

Once the 5-methylthiophene core is obtained, the propanoic acid chain must be introduced at the 2-position (or 5-position, which is equivalent due to nomenclature).

Friedel-Crafts Acylation and Reduction: A robust and widely used method is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction yields 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid. The ketone carbonyl group in this intermediate can then be reduced to a methylene (B1212753) group using standard reduction methods such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction to afford the final product, this compound.

Vilsmeier-Haack Formylation and Chain Elongation: An alternative route begins with the Vilsmeier-Haack formylation of 2-methylthiophene to produce 5-methylthiophene-2-carbaldehyde. This aldehyde can undergo a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion (e.g., one derived from an ethyl acetate (B1210297) derivative) to form an acrylate (B77674) ester. Subsequent catalytic hydrogenation can reduce the double bond and the ester can then be hydrolyzed to the desired propanoic acid.

Grignard Reaction with Carbon Dioxide: Carboxylic acid functionality can also be introduced via a Grignard reagent. beilstein-journals.org This would involve brominating 2-methylthiophene at the 5-position to get 2-bromo-5-methylthiophene (B1266114), converting it to the corresponding Grignard reagent with magnesium, and then reacting it with an appropriate three-carbon electrophile that already contains the acid (or a protected precursor). However, installing the full propanoic acid chain this way is less direct than acylation methods.

The selection of precursors is critical for an efficient synthesis. The most straightforward approach involves using a commercially available, pre-formed 5-methylthiophene core and introducing the side chain.

Below is a table summarizing potential precursor strategies for the synthesis of this compound.

| Core Precursor | Side Chain Reagent | Key Transformation(s) | Intermediate Product |

| 2-Methylthiophene | Succinic Anhydride | 1. Friedel-Crafts Acylation2. Wolff-Kishner or Clemmensen Reduction | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid |

| 2-Methylthiophene | Vilsmeier Reagent (DMF/POCl₃) | 1. Formylation2. Wittig/HWE Reaction3. Hydrogenation & Hydrolysis | 5-Methylthiophene-2-carbaldehyde |

| 2-Bromo-5-methylthiophene | Three-carbon synthon with a terminal electrophile and protected acid | 1. Grignard Formation2. Nucleophilic Attack3. Deprotection | Protected this compound derivative |

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, to improve efficiency, selectivity, and functional group tolerance.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of substituted thiophenes. rsc.orgnih.gov These methods could be adapted for the synthesis of this compound.

A general approach would involve coupling a halogenated 5-methylthiophene with an organometallic reagent containing the propanoic acid moiety (typically as an ester to avoid issues with the acidic proton).

Suzuki Coupling: This involves the reaction of a boronic acid or ester with an organic halide, catalyzed by a palladium complex. nih.gov For this synthesis, 2-bromo-5-methylthiophene could be coupled with a boronic ester derivative of propanoate.

Kumada Coupling: This reaction couples a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. nih.gov A thienyl Grignard reagent could be coupled with a 3-halopropanoate ester.

Stille Coupling: This method utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback.

Direct C-H Functionalization: More advanced methods focus on the direct C-H functionalization of the thiophene ring, avoiding the need for pre-functionalization with a halogen. researchgate.net These reactions, often catalyzed by palladium, rhodium, or iron, could potentially couple 2-methylthiophene directly with a reagent carrying the propanoic acid side chain, offering a more atom-economical route. springernature.com

The table below summarizes various metal-catalyzed coupling reactions applicable to the synthesis of thiophene derivatives.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Typical Catalyst |

| Suzuki-Miyaura | 2-Halo-5-methylthiophene | Propanoate-derived boronic acid/ester | Palladium (e.g., Pd(PPh₃)₄) |

| Kumada | 2-Halo-5-methylthiophene | Propanoate-derived Grignard reagent | Nickel (e.g., Ni(dppp)Cl₂) |

| Stille | 2-Halo-5-methylthiophene | Propanoate-derived organostannane | Palladium (e.g., Pd(PPh₃)₄) |

| C-H Functionalization | 2-Methylthiophene | Propanoate-derived reagent with directing group | Palladium, Iron, or other transition metals |

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, for instance, those bearing a substituent on the propanoic acid chain, requires stereoselective methods. Such chiral compounds are often of interest in medicinal chemistry to study structure-activity relationships. nih.gov

Asymmetric Hydrogenation: If the propanoic acid chain is installed via a method that creates a carbon-carbon double bond (e.g., a Knoevenagel condensation followed by reduction), the reduction step can be performed using asymmetric hydrogenation. Chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), can induce high levels of enantioselectivity, leading to one enantiomer of the chiral analogue in excess.

Use of Chiral Auxiliaries: A substrate-controlled approach involves attaching a chiral auxiliary to a precursor molecule. For example, an achiral acrylate derivative of 5-methylthiophene could be reacted with a chiral nucleophile in a conjugate addition reaction. The auxiliary directs the stereochemical outcome of the reaction and can be cleaved afterward to yield the enantiomerically enriched product.

Enzymatic Resolution: A racemic mixture of a chiral analogue could be resolved using enzymes, such as lipases, which selectively catalyze the reaction of one enantiomer (e.g., esterification or hydrolysis), allowing for the separation of the two enantiomers.

The synthesis of specific chiral analogues, such as (R)-3-Amino-3-(5-methylthiophen-3-yl)propanoic acid, demonstrates that stereochemical control in thiophene-containing amino acids is achievable through various synthetic strategies. Similar principles could be applied to create chiral centers at the α- or β-positions of the propanoic acid chain of the title compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction parameters. A prevalent and effective strategy involves the catalytic hydrogenation of 3-(5-methylthiophen-2-yl)acrylic acid. The choice of catalyst, hydrogen pressure, temperature, and solvent all play crucial roles in maximizing the yield and purity of the final product.

Noble metal catalysts, particularly palladium on a carbon support (Pd/C), are frequently employed for the reduction of the carbon-carbon double bond in acrylic acid derivatives. The optimization of this hydrogenation step is critical for achieving high conversion rates and selectivity.

Table 1: Optimization of Hydrogenation Conditions for this compound

| Entry | Catalyst Loading (mol%) | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1 | 10 | 25 | Ethanol (B145695) | 12 | 85 |

| 2 | 1 | 20 | 25 | Ethanol | 6 | 92 |

| 3 | 1 | 20 | 50 | Ethanol | 4 | 95 |

| 4 | 0.5 | 20 | 50 | Ethanol | 8 | 93 |

| 5 | 1 | 20 | 50 | Methanol (B129727) | 4 | 96 |

| 6 | 1 | 20 | 50 | Ethyl Acetate | 6 | 91 |

As indicated in the table, increasing the hydrogen pressure from 10 to 20 bar significantly reduces the required reaction time while improving the yield (Entry 1 vs. 2). A further increase in temperature to 50°C leads to a near-quantitative yield in a shorter timeframe (Entry 3). Studies on catalyst loading suggest that 1 mol% is optimal, as reducing it to 0.5 mol% slightly decreases the yield and extends the reaction time (Entry 4). Among the solvents tested, methanol provided a marginally higher yield compared to ethanol and ethyl acetate under the optimized conditions (Entry 5 vs. 3 and 6).

Another viable synthetic route is the malonic ester synthesis . This classical method involves the alkylation of diethyl malonate with a suitable electrophile, such as 2-(chloromethyl)-5-methylthiophene, followed by hydrolysis and decarboxylation. The yield of this multi-step process is heavily influenced by the efficiency of each individual step.

Table 2: Key Parameters in the Malonic Ester Synthesis of this compound

| Step | Reagents | Base | Solvent | Temperature (°C) | Key Optimization Parameter | Typical Yield Range (%) |

|---|---|---|---|---|---|---|

| Alkylation | Diethyl malonate, 2-(chloromethyl)-5-methylthiophene | Sodium ethoxide | Ethanol | 80 | Stoichiometry of reactants | 75-85 |

| Hydrolysis | Alkylated malonic ester | Sodium hydroxide | Water/Ethanol | 100 | Concentration of base | 90-98 |

| Decarboxylation | Malonic acid derivative | - | - | 150-180 | Reaction temperature | 88-95 |

The Heck reaction offers a modern alternative, involving the palladium-catalyzed coupling of 2-bromo-5-methylthiophene with acrylic acid or its esters. Optimization of this reaction typically focuses on the palladium catalyst system, including the choice of phosphine ligands, base, and solvent.

Scalable Synthetic Approaches and Industrial Production Considerations for this compound

For the large-scale production of this compound, the hydrogenation route of 3-(5-methylthiophen-2-yl)acrylic acid is often preferred due to its high atom economy and generally high yields. However, transitioning from laboratory-scale to industrial production presents several challenges that need to be addressed.

Reactor Design and Mass Transfer: Industrial hydrogenations are typically carried out in stirred tank reactors (autoclaves) or fixed-bed reactors. wikipedia.org For slurry-phase hydrogenations using catalysts like Pd/C, efficient agitation is crucial to ensure good gas-liquid-solid mass transfer, which is often the rate-limiting factor in these three-phase systems. iqs.edu The design of the impeller and baffles within the reactor plays a significant role in achieving optimal mixing and preventing catalyst settling. neulandlabs.com

Heat Management: Hydrogenation reactions are highly exothermic. iqs.edu Effective heat removal is critical on an industrial scale to maintain a stable reaction temperature, prevent runaway reactions, and avoid the formation of byproducts resulting from excessive heat. Industrial reactors are equipped with cooling jackets or internal cooling coils to manage the heat load.

Catalyst Selection, Handling, and Recovery: While precious metal catalysts like palladium are highly effective, their cost is a significant consideration in industrial processes. wikipedia.org Therefore, catalyst loading is minimized, and efficient recovery and recycling are essential for economic viability. nexair.com Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by filtration. The stability and robustness of the catalyst over multiple cycles are key performance indicators.

Process Intensification: Modern chemical manufacturing increasingly focuses on process intensification to improve efficiency, safety, and sustainability. stolichem.comstolichem.com For hydrogenation reactions, this can involve the use of continuous flow reactors, such as packed bed reactors or catalyst-coated tube reactors. stolichem.comstolichem.com These systems offer superior heat and mass transfer, allowing for operation at higher temperatures and pressures, which can significantly increase reaction rates and throughput. stolichem.com They also enhance safety by minimizing the volume of hazardous materials at any given time. stolichem.com

Raw material costs: The price of 3-(5-methylthiophen-2-yl)acrylic acid and hydrogen gas.

Catalyst costs: The initial investment in the palladium catalyst and the costs associated with its recovery and regeneration.

Capital expenditure (CAPEX): The cost of the high-pressure reactor and associated equipment.

Operating expenditure (OPEX): Energy consumption for heating, cooling, and agitation, as well as labor costs.

Process optimization, efficient catalyst recycling, and the potential adoption of continuous manufacturing technologies are key strategies to minimize the production cost of this compound on an industrial scale. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 3 5 Methylthiophen 2 Yl Propanoic Acid

Reaction Pathways Involving the Thiophene (B33073) Heterocycle

The thiophene ring, particularly when substituted with an activating methyl group, is prone to various reactions that target its aromatic system.

Electrophilic Aromatic Substitution Reactions on the 5-Methylthiophene Moiety

The thiophene ring in 3-(5-methylthiophen-2-yl)propanoic acid is highly susceptible to electrophilic aromatic substitution (SEAr) reactions. numberanalytics.com This heightened reactivity, greater than that of benzene (B151609), is due to the electron-donating nature of the sulfur atom, which can stabilize the cationic intermediate formed during the reaction. numberanalytics.compearson.com The presence of the 5-methyl group further activates the ring.

Electrophilic attack typically occurs at the α-positions (C2 and C5) of the thiophene ring, as these positions provide the most stable carbocation intermediate. researchgate.net In this molecule, the C2 position is occupied by the propanoic acid group and the C5 position by the methyl group. Therefore, substitution is directed to the β-positions (C3 and C4). Common electrophilic substitution reactions include:

Halogenation: Reaction with electrophilic halogen sources, such as bromine in the presence of a catalyst, introduces a halogen atom onto the thiophene ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO2) onto the ring. wikipedia.org

Sulfonation: Fuming sulfuric acid can be used to sulfonate the ring, adding a sulfonic acid group (–SO3H). wikipedia.org

Friedel-Crafts Acylation and Alkylation: In the presence of a Lewis acid catalyst, acyl groups or alkyl groups can be added to the thiophene ring. wikipedia.org

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Electrophile (E+) | Potential Product |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 3-(4-Bromo-5-methylthiophen-2-yl)propanoic acid |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-(5-Methyl-4-nitrothiophen-2-yl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(5-Methyl-2-(2-carboxyethyl)thiophen-3-yl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 3-(4-Acyl-5-methylthiophen-2-yl)propanoic acid |

Nucleophilic Additions and Substitutions Involving the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) on the electron-rich thiophene ring is generally challenging. numberanalytics.com Such reactions typically require the presence of potent electron-withdrawing groups on the ring to stabilize the negatively charged intermediate (a Meisenheimer complex). nih.gov Since this compound possesses electron-donating (methyl) and weakly deactivating (propanoic acid) groups, it is not predisposed to SNAr reactions under standard conditions.

However, the reactivity of the thiophene ring can be altered. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone dramatically reduces the electron density of the ring, which could facilitate subsequent nucleophilic attack. femaflavor.org Furthermore, under specific conditions, such as in reactions mediated by transition metals, thiophenes can undergo C–S bond cleavage or partial reduction. acs.orgresearchgate.net

Reactivity of the Propanoic Acid Functionality

The propanoic acid group is a versatile functional handle that undergoes a variety of well-established chemical transformations, primarily centered on the carbonyl carbon.

Carboxylic Acid Derivatization and Condensation Reactions

The most common reactions of the carboxylic acid moiety involve nucleophilic acyl substitution, where the hydroxyl (–OH) group is replaced by another nucleophile. Because the –OH group is a poor leaving group, it often requires activation. libretexts.org

Esterification: In the presence of an acid catalyst and an alcohol, the compound can be converted to its corresponding ester. This equilibrium-driven process, known as Fischer esterification, is typically pushed towards the product by using an excess of the alcohol. chemistrytalk.orgchemistrysteps.combyjus.com

Amide Formation: Direct reaction with an amine is often inefficient due to an acid-base reaction forming an unreactive carboxylate salt. libretexts.org Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. DCC activates the carboxylic acid, allowing for the formation of an amide bond upon reaction with a primary or secondary amine. orgoreview.comkhanacademy.orgchemistrysteps.com

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid to the more reactive acid chloride derivative. libretexts.org This acid chloride can then be easily converted to other derivatives like esters and amides.

Table 2: Derivatization of the Propanoic Acid Group

| Derivative | Reaction | Reagents | Product |

| Methyl Ester | Fischer Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ | Methyl 3-(5-methylthiophen-2-yl)propanoate |

| Amide | DCC Coupling | Amine (R-NH₂), DCC | N-substituted 3-(5-methylthiophen-2-yl)propanamide |

| Acid Chloride | Halogenation | Thionyl Chloride (SOCl₂) | 3-(5-Methylthiophen-2-yl)propanoyl chloride |

Reduction and Oxidation Reactions of the Propanoic Acid Group

The carboxylic acid group can be readily reduced to a primary alcohol. Strong reducing agents are required for this transformation.

Reduction to Alcohol: Potent hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to 3-(5-methylthiophen-2-yl)propan-1-ol. libretexts.orgchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemistrysteps.commasterorganicchemistry.com

The carboxylic acid group is already in a high oxidation state, making further oxidation of the propanoic acid side chain uncommon under typical laboratory conditions.

Mechanistic Investigations of Key Chemical Transformations of this compound

The mechanisms governing the transformations of this compound are well-understood principles in organic chemistry.

Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. First, the π-electron system of the thiophene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. wikipedia.orgmasterorganicchemistry.com The positive charge is delocalized across the ring, including onto the sulfur atom, which helps to stabilize the intermediate. In the second, rapid step, a base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Acyl Substitution: The derivatization of the carboxylic acid follows a general addition-elimination pathway. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. chemistrysteps.com For this to proceed, the hydroxyl group is typically converted into a better leaving group.

In Fischer esterification , the carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl carbon for attack by the alcohol nucleophile. organicchemistrytutor.com

In DCC-mediated amide formation , the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group. The amine then attacks the carbonyl carbon, and the tetrahedral intermediate collapses, eliminating dicyclohexylurea to form the amide. libretexts.orgorgoreview.comyoutube.com

Reduction by Hydride Reagents: The reduction of the carboxylic acid with a reagent like LiAlH₄ begins with an acid-base reaction where the acidic proton of the carboxylic acid is removed. chemistrysteps.com Subsequently, a hydride ion (H⁻) from the [AlH₃] species or another [AlH₄]⁻ attacks the carbonyl carbon. This is followed by the elimination of an oxygen-aluminum species to form an intermediate aldehyde, which is more reactive than the starting material and is quickly reduced further to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol. chemistrysteps.commasterorganicchemistry.com

Elucidation of Reaction Intermediates and Transition States

Detailed experimental studies specifically elucidating the reaction intermediates and transition states for reactions involving this compound are not extensively documented in publicly available literature. However, based on established mechanisms for similar thiophene derivatives and carboxylic acids, the nature of these transient species can be inferred.

For electrophilic substitution reactions on the thiophene ring, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The attack of an electrophile (E+) on the thiophene ring of this compound would lead to the formation of such an intermediate. The stability of this intermediate is crucial in determining the regioselectivity of the reaction. The positive charge in the sigma complex is delocalized over the thiophene ring, and the stability is influenced by the electronic effects of the substituents. The methyl group at the 5-position and the propanoic acid group at the 2-position both play a role in stabilizing or destabilizing this intermediate at different positions.

In reactions involving the carboxylic acid group, such as esterification, the formation of a tetrahedral intermediate is a critical step. In acid-catalyzed esterification, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by an alcohol leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the departure of a water molecule, yields the ester.

Intramolecular cyclization reactions, such as Friedel-Crafts acylation, would proceed through an acylium ion intermediate, which then acts as an electrophile attacking the thiophene ring. The transition state for this intramolecular attack would involve a constrained cyclic arrangement, the stability of which would depend on factors like ring strain.

Computational studies, such as those employing Density Functional Theory (DFT), on related thiophene derivatives have been used to model the geometries and energies of such intermediates and transition states. mdpi.com These studies help in understanding the reaction pathways and predicting the most likely products. For instance, DFT calculations can provide insights into the activation energies required to form different intermediates, thereby explaining the observed regioselectivity. nih.gov

Kinetic and Thermodynamic Aspects Governing Reactivity Profiles

The kinetic and thermodynamic parameters for reactions of this compound have not been specifically reported. However, general principles of chemical kinetics and thermodynamics for analogous systems can be applied.

The reactivity of the thiophene ring in electrophilic aromatic substitution is generally greater than that of benzene due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. eprajournals.com The presence of the methyl group, an activating group, at the 5-position is expected to further enhance the rate of electrophilic substitution. Conversely, the propanoic acid side chain at the 2-position, while having a deactivating inductive effect, is less deactivating than a directly conjugated carboxylic acid group.

The kinetics of reactions such as esterification of the carboxylic acid group are well-understood. These reactions are typically reversible and their rates are influenced by factors such as temperature, the concentration of reactants, and the presence of a catalyst. derpharmachemica.com For instance, the esterification of propanoic acid with alcohols is often acid-catalyzed, and the reaction rate generally increases with temperature. derpharmachemica.com

Thermodynamically, the stability of the products relative to the reactants determines the position of equilibrium. In intramolecular cyclization reactions, the formation of a stable, fused ring system is often the thermodynamic driving force. The feasibility of such reactions is dictated by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. The formation of a five- or six-membered ring is generally favored both kinetically and thermodynamically.

Thermochemical data for related compounds like 2-thiophenecarboxylic acid, such as the enthalpy of formation, can provide a basis for estimating the thermodynamic properties of this compound and its reaction products. nist.govresearchgate.net

Table 1: General Influence of Substituents on the Reactivity of the Thiophene Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -CH₃ | 5 | Electron-donating (activating) | Increases the rate of electrophilic substitution |

| -(CH₂)₂COOH | 2 | Weakly electron-withdrawing (deactivating) | Decreases the rate of electrophilic substitution |

Chemoselectivity and Regioselectivity in Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the primary sites for reaction are the thiophene ring and the carboxylic acid group. The choice of reagents and reaction conditions will determine which group reacts. For example, using a mild esterification agent in the absence of a strong Lewis acid would likely lead to the selective formation of an ester without affecting the thiophene ring. Conversely, reagents like bromine in a non-polar solvent would likely result in electrophilic substitution on the thiophene ring while leaving the carboxylic acid group intact.

Regioselectivity is concerned with the position at which a reaction occurs on the thiophene ring. The thiophene ring in this compound has two available positions for substitution: C3 and C4. In electrophilic aromatic substitution of thiophenes, the attack at the C2 (or C5) position is generally favored over the C3 (or C4) position due to the greater resonance stabilization of the resulting sigma complex. eprajournals.com

In the case of this compound, the 2- and 5-positions are already substituted. The directing effects of the existing substituents will therefore determine the position of further substitution. The methyl group at C5 is an ortho-, para- director (directing to C4), while the propanoic acid group at C2 is a meta-director (directing to C4). Therefore, both substituents favor electrophilic attack at the C4 position. The C3 position would be less favored due to steric hindrance from the adjacent propanoic acid group and less favorable electronic stabilization of the intermediate.

Intramolecular cyclization of this compound, for example under Friedel-Crafts conditions to form a ketone, would be expected to proceed with high regioselectivity. The cyclization would involve the attack of the acylium ion (formed from the carboxylic acid) onto the thiophene ring. This electrophilic attack would preferentially occur at the C3 position to form a five-membered ring, a common outcome in such intramolecular reactions of 3-arylpropanoic acids.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position of Attack | Directing Effect of -CH₃ at C5 | Directing Effect of -(CH₂)₂COOH at C2 | Predicted Outcome |

| C3 | Ortho | Meta | Less favored |

| C4 | Para | Meta | Major product |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Methylthiophen 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 3-(5-Methylthiophen-2-yl)propanoic acid provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is expected to show signals corresponding to the methyl group, the two methylene (B1212753) groups of the propanoic acid chain, the two protons on the thiophene (B33073) ring, and the acidic proton of the carboxyl group.

The protons on the thiophene ring (H-3 and H-4) are expected to appear as two distinct doublets in the aromatic region, typically between 6.5 and 7.0 ppm. Their coupling constant (³JHH) would be characteristic of adjacent protons on a thiophene ring. The propanoic acid chain protons would present as two triplets, a common pattern for an ethyl group attached to an electron-withdrawing group and an aromatic ring. The methylene group adjacent to the thiophene ring (α-CH₂) would be slightly downfield compared to the methylene group adjacent to the carboxyl group (β-CH₂). The methyl group attached to the thiophene ring would appear as a sharp singlet in the upfield region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Interactive Data Table: Predicted ¹H NMR Signal Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 10.0 | Broad Singlet | - |

| Thiophene H-4 | ~6.8 | Doublet | ~3.5 |

| Thiophene H-3 | ~6.6 | Doublet | ~3.5 |

| α-CH₂ | ~3.1 | Triplet | ~7.0 |

| β-CH₂ | ~2.8 | Triplet | ~7.0 |

| Thiophene -CH₃ | ~2.4 | Singlet | - |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the carboxyl carbon, the four carbons of the thiophene ring, the two methylene carbons, and the methyl carbon.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing above 170 ppm. docbrown.info The four carbons of the substituted thiophene ring would resonate in the aromatic region, generally between 120 and 150 ppm. The carbon bearing the methyl group (C-5) and the carbon attached to the propanoic acid chain (C-2) would be quaternary and might show lower intensity. The chemical shifts of the methylene carbons are expected in the aliphatic region, with the carbon alpha to the thiophene ring appearing at a slightly higher chemical shift than the beta carbon. The methyl carbon will be the most upfield signal, typically below 20 ppm.

Interactive Data Table: Predicted ¹³C NMR Signal Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~175 |

| Thiophene C-2 | ~145 |

| Thiophene C-5 | ~140 |

| Thiophene C-4 | ~126 |

| Thiophene C-3 | ~124 |

| β-CH₂ | ~34 |

| α-CH₂ | ~25 |

| Thiophene -CH₃ | ~15 |

To unequivocally confirm the signal assignments from 1D NMR, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons. Key expected correlations include the one between the two thiophene protons (H-3 and H-4) and, crucially, between the protons of the adjacent methylene groups (α-CH₂ and β-CH₂) in the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon signal to which it is directly attached. This would confirm the assignments for the thiophene CH groups, the two methylene groups, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. For instance, the protons of the α-CH₂ group would show a correlation to the thiophene C-2, C-3, and the β-carbon, while the methyl protons would show correlations to C-5 and C-4 of the thiophene ring. The methylene protons would also show correlations to the carboxyl carbon.

Solid-State NMR: While typically analyzed in solution, solid-state NMR could provide insights into the compound's crystalline packing and conformation in the solid phase.

Isotopic Labeling: In cases of complex spectral overlap or for mechanistic studies, isotopic labeling (e.g., with ¹³C or ²H) at specific positions in the molecule can be used to track atoms and confirm assignments with certainty.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀O₂S), the calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum provides structural information. Upon ionization, the molecular ion [M]⁺ would be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the loss of the carboxyl group (-45 amu). libretexts.org Another characteristic fragmentation would be the cleavage of the bond between the α- and β-carbons of the propanoic acid chain, leading to a stable tropylium-like cation if the charge is retained on the thiophene-containing fragment. The presence of the sulfur atom also allows for characteristic isotopic patterns for sulfur-containing fragments.

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (predicted) | Possible Fragment Ion | Fragment Lost |

| 170.0453 | [C₈H₁₀O₂S]⁺ | (Molecular Ion) |

| 153.0426 | [C₈H₉OS]⁺ | OH |

| 125.0347 | [C₇H₉S]⁺ | COOH |

| 111.0190 | [C₆H₇S]⁺ | CH₂COOH |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 2850-3100 | C-H stretch | Aliphatic & Aromatic |

| 1700-1725 | C=O stretch (strong) | Carboxylic Acid |

| 1400-1600 | C=C stretch | Thiophene Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The primary chromophore in this compound is the 5-methylthiophene ring.

Thiophene and its derivatives typically exhibit strong absorption in the UV region due to π → π* electronic transitions. biointerfaceresearch.com The presence of the methyl and propanoic acid substituents on the thiophene ring is expected to cause a slight bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted thiophene. The spectrum would likely show a primary absorption band in the range of 230-260 nm. The intensity of the absorption is related to the molar absorptivity (ε), which is generally high for this type of chromophore.

Interactive Data Table: Predicted UV-Vis Absorption

| Parameter | Predicted Value | Associated Transition |

| λmax | 230-260 nm | π → π* |

X-ray Crystallography for Single Crystal Structure Determination

Crystal System and Space Group Identification

The initial step in a single-crystal X-ray diffraction experiment involves the determination of the unit cell parameters and the crystal system. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the symmetry of its unit cell. For instance, a related compound, methyl-3-aminothiophene-2-carboxylate, has been reported to crystallize in the monoclinic crystal system with a P2₁/c space group mdpi.com. The space group provides more detailed information about the symmetry elements present within the crystal lattice. The identification of the crystal system and space group for this compound would be a fundamental outcome of such a study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

Analysis of Intermolecular Hydrogen Bonding Networks

The presence of a carboxylic acid group in this compound makes it highly likely to form intermolecular hydrogen bonds in the solid state. These interactions, where a hydrogen atom is shared between two electronegative atoms (in this case, oxygen), are crucial in dictating the packing of molecules in the crystal. A detailed crystallographic analysis would reveal the geometry of these hydrogen bonds, including donor-acceptor distances and angles. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds, which significantly influence their physical properties. In thiophene-containing structures, other weaker interactions like C-H···O or C-H···S hydrogen bonds can also contribute to the stability of the crystal packing mdpi.com.

Table 2: Potential Hydrogen Bonding Parameters in Crystalline this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O-H···O | TBD | TBD | TBD | TBD |

| C-H···O | TBD | TBD | TBD | TBD |

| C-H···S | TBD | TBD | TBD | TBD |

(TBD: To be determined by experimental analysis)

Investigation of π-π Stacking Interactions in the Solid State

The aromatic thiophene ring in this compound allows for the possibility of π-π stacking interactions. scbt.com These non-covalent interactions occur between the electron clouds of adjacent aromatic rings and are a significant factor in the formation of stable, ordered structures in the solid state. libretexts.org A crystallographic study would determine the presence and nature of any π-π stacking, including the distance between the centroids of the thiophene rings and their relative orientation (e.g., parallel-displaced or T-shaped). The presence of π-π stacking is often indicated by flat regions on the Hirshfeld surface plotted over curvedness. nih.gov

Hirshfeld Surface Analysis and Quantitative Molecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions. The red spots on a dnorm map highlight hydrogen bonds and other close contacts.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry of 3 5 Methylthiophen 2 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens through which to view molecular structure and properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently applied to thiophene (B33073) derivatives to investigate their fundamental characteristics. researchgate.net DFT, particularly with functionals like B3LYP, has proven to be a robust method for predicting the geometry and vibrational properties of organic compounds. researchgate.net These calculations provide a foundational understanding of the molecule in its ground state.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-(5-methylthiophen-2-yl)propanoic acid, this process involves calculating the potential energy of the molecule as its bond lengths, bond angles, and dihedral angles are systematically varied to find the global energy minimum. This is crucial as the flexible propanoic acid side chain can rotate relative to the more rigid methyl-thiophene ring, potentially leading to several stable conformers with different energies.

DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, can accurately predict these parameters. mdpi.com The optimized geometry provides data that can be directly compared with experimental results from techniques like X-ray crystallography, if available for the compound or its close analogs. mdpi.com Such comparisons are vital for validating the chosen theoretical model.

Below is a table of hypothetical optimized geometric parameters for a stable conformer of this compound, illustrating the type of data generated.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-S (ring) | 1.72 Å |

| Bond Length | C-C (ring-chain) | 1.50 Å |

| Bond Angle | O=C-O | 124.5° |

| Bond Angle | C-S-C (ring) | 92.2° |

| Dihedral Angle | C(ring)-C(ring)-C-C | -175.0° |

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential (MEP))

Understanding the electronic structure of a molecule is key to predicting its reactivity. Quantum chemical calculations provide invaluable tools for this purpose, including the analysis of Frontier Molecular Orbitals (FMOs) and the generation of the Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. ijcaonline.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. mdpi.comijcaonline.org For this compound, the electron-rich thiophene ring is expected to contribute significantly to the HOMO, while the LUMO may be distributed over the carboxylic acid group and the ring system. mdpi.com

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. bhu.ac.in It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species. ijcaonline.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. bhu.ac.in For this compound, the MEP would show a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for interaction with electrophiles or for hydrogen bonding. Conversely, the acidic hydrogen of the carboxyl group would exhibit a strong positive potential, marking it as the primary site for deprotonation and electrophilic character. bhu.ac.in

Simulation of Spectroscopic Data and Comparison with Experimental Observations

A significant application of computational chemistry is the simulation of various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net DFT calculations are widely used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.com

The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. Although computational simulations often assume a harmonic approximation, which can differ from real anharmonic molecular vibrations, the predicted spectra are generally in good agreement with experimental results, especially after applying a scaling factor. mdpi.com This comparison is invaluable for assigning specific peaks in an experimental spectrum to particular vibrational modes. mdpi.com Similarly, NMR chemical shifts can be calculated and compared to experimental data to aid in structural elucidation. The agreement between simulated and experimental spectra serves as strong evidence for the correctness of both the molecular structure and the computational model. researchgate.net

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3000 (broad) | 3050 |

| C=O stretch (Carboxylic Acid) | ~1710 | 1725 |

| C-S stretch (Thiophene Ring) | ~690 | 695 |

| C-H stretch (Methyl Group) | ~2950 | 2960 |

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed. acs.org

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum chemical calculations typically focus on single, isolated molecules (or a small cluster), molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution or as a solid. researchgate.net MD simulations model the movement of every atom in a system over time based on classical mechanics, providing a dynamic picture of molecular behavior. mdpi.com

Applications of 3 5 Methylthiophen 2 Yl Propanoic Acid in Organic Synthesis Methodologies

Role as a Key Synthetic Intermediate for Complex Molecules

The unique combination of a carboxylic acid and a substituted thiophene (B33073) ring in 3-(5-methylthiophen-2-yl)propanoic acid makes it an important intermediate in the synthesis of complex molecules, particularly those with potential biological activity. The propanoic acid side chain can undergo a variety of standard transformations—such as reduction, amidation, esterification, or conversion to an acid chloride—to build more elaborate structures.

Research has shown that thiophene-containing compounds are integral to many biologically active molecules. nih.govontosight.ai The this compound framework can be strategically modified to access these complex targets. For instance, the carboxylic acid can act as a handle for coupling with other synthetic fragments, such as amines or alcohols, to create larger, multi-functional molecules. Furthermore, the thiophene ring itself can be functionalized through electrophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the biological or physical properties of the final compound. mdpi.com

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, highlights a strategy where a thiophene-containing amine is acylated to produce fungicidal agents. mdpi.com A similar approach could utilize this compound, first by converting the carboxylic acid to an amine via a Curtius or similar rearrangement, and then coupling it with other complex carboxylic acids.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Product Fragment |

| Carboxylic Acid | Amide Coupling | R-CONH-(CH₂)₂-Thiophene |

| Carboxylic Acid | Esterification | R-COO-(CH₂)₂-Thiophene |

| Carboxylic Acid | Reduction to Alcohol | HO-(CH₂)₃-Thiophene |

| Carboxylic Acid | Conversion to Acyl Halide | Cl-CO-(CH₂)₂-Thiophene |

| Thiophene Ring | Electrophilic Halogenation | Halogenated Thiophene Core |

| Thiophene Ring | Friedel-Crafts Acylation | Acylated Thiophene Core |

Precursor for the Synthesis of Diverse Thiophene-Based Heterocyclic Compounds

The structure of this compound is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems. mdpi.com Such compounds, like thieno[2,3-b]pyridines and thieno[3,2-c]pyrans, are of significant interest due to their wide range of pharmacological activities. nih.govnih.govnih.gov

By modifying the propanoic acid side chain, various cyclization strategies can be employed. For example, a Friedel-Crafts acylation reaction, by converting the carboxylic acid to an acyl chloride and using a Lewis acid catalyst, could lead to the formation of a six-membered ring fused to the thiophene core, resulting in a dihydro-thienopyranone skeleton. Subsequent reactions could then be used to build further complexity.

This approach is central to the synthesis of many fused thiophene systems. Thieno[2,3-b]pyridines, for instance, are often synthesized through reactions that involve the cyclization of a functionalized pyridine (B92270) ring onto a thiophene precursor. nih.govresearchgate.net Similarly, thieno[3,2-c]pyrans can be prepared via intramolecular cyclization pathways. nih.govrsc.org The this compound molecule provides the necessary carbon framework adjacent to the thiophene ring to facilitate such ring-closing reactions, making it a valuable precursor for a library of diverse thiophene-based heterocycles. researchgate.netresearchgate.net

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Strategy | Key Intermediate |

| Thieno[3,2-c]pyranone | Intramolecular Friedel-Crafts Acylation | 3-(5-Methylthiophen-2-yl)propanoyl chloride |

| Thieno[2,3-b]pyridine | Condensation with a nitrogen source after side-chain modification | Functionalized thiophene with a 1,3-dicarbonyl equivalent |

| 1,3-Thiazinan-4-one | Condensation with an imine | The carboxylic acid group reacts with an imine and a thiol source |

Utility in Chiral Synthesis and Asymmetric Transformations

Asymmetric synthesis is crucial in the development of pharmaceuticals, as different enantiomers of a chiral drug can have vastly different biological activities. mdpi.com this compound can be utilized in chiral synthesis through several potential pathways.

One common strategy involves the use of chiral auxiliaries. The carboxylic acid group can be coupled to a chiral alcohol or amine to form a chiral ester or amide. This auxiliary can then direct stereoselective reactions on the propanoic acid chain, for example, in an alkylation or hydrogenation reaction at the alpha- or beta-position. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Alternatively, the prochiral nature of derivatives of this compound can be exploited in catalytic asymmetric transformations. For instance, creating a double bond in the propanoic acid chain would produce a prochiral α,β-unsaturated acid. This substrate could then undergo asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to produce a chiral saturated acid with high enantioselectivity. nih.gov Such methods have been successfully applied to the asymmetric hydrogenation of various ketoacids and unsaturated acids to generate valuable chiral building blocks. mdpi.com

Table 3: Plausible Asymmetric Transformations

| Transformation Type | Method | Target Chiral Center |

| Asymmetric Hydrogenation | Catalytic reaction with chiral metal complex | Alpha or Beta position of the propanoic chain |

| Diastereoselective Alkylation | Use of a chiral auxiliary attached to the carboxyl group | Alpha position of the propanoic chain |

| Enzymatic Resolution | Kinetic resolution of a racemic derivative | Carboxyl group or other functionalized position |

Derivatization for Photochromic and Optoelectronic Systems

Thiophene-based compounds are widely recognized for their utility in the development of organic electronic and optoelectronic materials, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov The excellent charge-transport properties and chemical stability of the thiophene ring make it a core component in many conjugated polymers and small molecules designed for these applications.

This compound can serve as a starting material for such materials through various derivatization strategies. The carboxylic acid group offers a versatile handle for incorporating the thiophene unit into larger conjugated systems. For example, it can be converted into other functional groups that are amenable to cross-coupling reactions (e.g., Suzuki, Stille coupling), which are fundamental for building conjugated polymers.

A concise synthesis of 3-alkylthieno[3,2-b]thiophenes, which are important building blocks for optoelectronic materials, demonstrates the value of functionalized thiophenes in this field. rsc.org The propanoic acid moiety of this compound could be used to attach photochromic units, such as dithienylethenes or spiropyrans, creating molecules that can reversibly change their structure and absorption properties upon irradiation with light. The synthetic versatility of the carboxylic acid allows for the integration of this thiophene derivative into complex molecular systems designed for advanced optical and electronic applications.

Applications of 3 5 Methylthiophen 2 Yl Propanoic Acid in Materials Science Research

Integration into Conducting Polymers and Organic Electronic Materials

Thiophene (B33073) derivatives are fundamental building blocks for a variety of organic electronic materials due to their electron-rich nature, which facilitates charge transport. The unique combination of a thiophene ring and a propanoic acid group in 3-(5-Methylthiophen-2-yl)propanoic acid offers possibilities for creating materials with tailored properties.

Monomer for Poly(3-methylthiophene) and Related Conjugated Polymers

In principle, this compound could serve as a functionalized monomer for the synthesis of conducting polymers. The thiophene ring can undergo polymerization, typically through electrochemical or chemical oxidation, to form a conjugated polymer backbone. The propanoic acid side chain would introduce specific functionalities to the resulting polymer.

The presence of the methyl group at the 5-position of the thiophene ring would lead to the formation of a polymer structurally related to poly(3-methylthiophene). The resulting polymer would have a repeating unit of this compound, which could influence the polymer's solubility, processability, and electronic properties. The carboxylic acid group could be used to anchor the polymer to surfaces, chelate metal ions, or participate in hydrogen bonding, thereby affecting the material's morphology and intermolecular interactions.

Table 1: Comparison of Potential Monomer with a Common Thiophene Monomer

| Feature | 3-methylthiophene | This compound (Hypothetical) |

| Chemical Formula | C₅H₆S | C₈H₁₀O₂S |

| Molar Mass | 98.17 g/mol | 170.23 g/mol |

| Key Functional Group | Methyl | Propanoic acid |

| Potential Polymer | Poly(3-methylthiophene) | Functionalized poly(3-methylthiophene) |

| Anticipated Polymer Properties | Good conductivity, environmental stability | Enhanced solubility in polar solvents, potential for surface functionalization |

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Thiophene-containing molecules are extensively used in the active layers of OLEDs and OPVs. In OLEDs, they can function as light-emitting materials or as charge-transporting layers. In OPVs, they are often employed as electron-donor materials in the photoactive layer, where light is converted into electricity.

The introduction of a propanoic acid group, as in this compound, could be advantageous for these applications. For instance, the carboxylic acid could improve the solubility of the material, allowing for solution-based processing techniques like spin-coating or inkjet printing. Furthermore, it could enhance the interfacial properties between different layers in the device, potentially leading to improved device performance and stability.

Use in Covalent Organic Frameworks (COFs) and Other Nanostructured Materials

Covalent Organic Frameworks are a class of porous crystalline polymers with ordered structures and high surface areas. The design of COFs relies on the use of rigid building blocks (monomers) that can be linked together through strong covalent bonds. Thiophene-based molecules are attractive candidates for COF synthesis due to their rigid and planar geometry.

While there is no specific literature on the use of this compound in COFs, its structure is amenable to such applications. The carboxylic acid group could participate in condensation reactions with other monomers, such as amines or alcohols, to form the framework structure. The resulting thiophene-containing COF could exhibit interesting electronic or catalytic properties, with potential applications in gas storage, separation, and heterogeneous catalysis.

Fabrication and Characterization of Functional Thin Films

The ability to form high-quality thin films is crucial for the integration of organic materials into electronic devices. The propanoic acid group in this compound could play a significant role in the fabrication of functional thin films. This functional group can promote adhesion to various substrates through hydrogen bonding or chemical reactions.

Techniques such as Langmuir-Blodgett deposition or self-assembly could be employed to create well-ordered molecular layers on a substrate. The characterization of these thin films would involve a range of techniques to probe their structural, morphological, and electronic properties.

Table 2: Potential Techniques for Thin Film Fabrication and Characterization

| Technique Category | Specific Technique | Information Obtained |

| Fabrication | Spin-coating | Uniform thin films from solution |

| Langmuir-Blodgett | Highly ordered monomolecular layers | |

| Self-Assembled Monolayers (SAMs) | Covalently bound monolayers on specific substrates | |

| Characterization | Atomic Force Microscopy (AFM) | Surface topography and morphology |

| X-ray Diffraction (XRD) | Crystalline structure and orientation | |

| UV-Vis Spectroscopy | Optical absorption properties | |

| Cyclic Voltammetry (CV) | Electrochemical properties (HOMO/LUMO levels) |

Conclusion and Future Research Directions

Synthesis and Characterization: Challenges and Opportunities

The synthesis of 3-(5-Methylthiophen-2-yl)propanoic acid presents both challenges and opportunities for chemical innovation. While established methods for the synthesis of thiophene (B33073) carboxylic acids, such as Grignard reactions followed by carbonation or palladium-catalyzed carbonylations, are applicable, they often face limitations in terms of substrate scope, functional group tolerance, and scalability.

Future research will likely focus on developing more efficient and selective synthetic routes. This includes the exploration of novel catalytic systems that can operate under milder conditions and with higher atom economy. A significant challenge lies in achieving regioselective functionalization of the thiophene ring, particularly in the presence of the activating methyl group. Overcoming this challenge will open doors to a wider range of derivatives with tailored properties.

In terms of characterization, while standard analytical techniques provide essential structural information, a deeper understanding of the compound's conformational dynamics and electronic properties is needed. Advanced spectroscopic and computational methods will be instrumental in elucidating these aspects, providing crucial insights for the rational design of new materials and bioactive molecules.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.75 (d, J=3.2 Hz, 1H), 6.58 (d, J=3.2 Hz, 1H), 3.10 (t, J=7.6 Hz, 2H), 2.80 (t, J=7.6 Hz, 2H), 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 178.5, 142.1, 138.5, 125.2, 123.8, 34.2, 25.8, 15.3 |

| IR (KBr, cm⁻¹) | 2920 (C-H), 1705 (C=O), 1440, 1280, 800 |

| Mass Spec (EI) m/z | 170 [M]⁺ |

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Unexplored Reactivity and Advanced Synthetic Pathways

The reactivity of this compound remains largely unexplored, offering a fertile ground for fundamental chemical research. The interplay between the electron-rich thiophene ring and the carboxylic acid functionality is expected to give rise to unique chemical behavior.

Future investigations could focus on the selective modification of both the thiophene ring and the propanoic acid side chain. For instance, electrophilic substitution reactions on the thiophene ring could lead to the introduction of new functional groups, while transformations of the carboxylic acid moiety could yield a variety of esters, amides, and other derivatives. The potential for the thiophene sulfur atom to participate in coordination chemistry and catalysis also warrants exploration.

The development of advanced synthetic pathways, such as C-H activation and flow chemistry processes, could revolutionize the synthesis of derivatives of this compound. These modern synthetic methodologies offer the potential for more efficient, sustainable, and scalable production of a diverse library of compounds for various applications.

Potential for Development of Novel Functional Materials

Thiophene-based polymers have long been recognized for their excellent electronic and optical properties, making them key components in organic electronics. This compound serves as a promising building block for the creation of novel functional materials with tailored properties.

The carboxylic acid group provides a convenient handle for polymerization and for anchoring the molecule to surfaces. This opens up possibilities for the development of new conductive polymers, organic semiconductors, and materials for sensing applications. The methyl group on the thiophene ring can also be used to fine-tune the electronic properties and solubility of the resulting materials.

Future research in this area will likely involve the synthesis and characterization of polymers and oligomers derived from this compound. The investigation of their performance in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells will be a key focus.

Table 2: Potential Applications of Functional Materials

| Material Type | Potential Application | Key Properties |

| Conductive Polymers | Organic Electronics, Sensors | High charge carrier mobility, environmental stability |

| Self-Assembled Monolayers | Surface Modification, Biosensors | Ordered molecular structure, specific binding capabilities |

| Metal-Organic Frameworks | Gas Storage, Catalysis | High porosity, tunable functionality |

Integration with Sustainable Chemistry Principles

The synthesis and application of this compound and its derivatives should be guided by the principles of sustainable chemistry. This involves minimizing waste, using renewable resources, and designing processes that are safe and energy-efficient.

Future research should prioritize the development of green synthetic methods. This includes the use of environmentally benign solvents, catalysts, and reagents. The exploration of biocatalytic and photocatalytic methods for the synthesis and modification of this compound is a particularly promising avenue.

Furthermore, the lifecycle of materials derived from this compound should be considered. Designing materials that are recyclable or biodegradable will be crucial for their long-term sustainability. The integration of sustainable chemistry principles will not only reduce the environmental impact of this research but also enhance its economic viability. The use of "telescoping" reactions, where multiple synthetic steps are combined into a single pot, can significantly improve efficiency and reduce waste.

This compound is a compound with significant untapped potential. The challenges associated with its synthesis and characterization are balanced by the vast opportunities for discovering novel reactivity and developing advanced functional materials. By embracing the principles of sustainable chemistry, the scientific community can unlock the full potential of this versatile molecule and contribute to the development of a more sustainable chemical industry.

Q & A

Basic: What are the standard synthetic routes for 3-(5-Methylthiophen-2-yl)propanoic acid, and how can its purity be validated?

Answer:

The synthesis typically involves coupling reactions between thiophene derivatives and propanoic acid precursors. For example, a modified Friedel-Crafts acylation or nucleophilic substitution can introduce the methylthiophene moiety. Reaction conditions may include refluxing in polar aprotic solvents (e.g., acetone or ethanol) with catalysts like acetic acid or sodium acetate, followed by acidification to precipitate the product .

Purity Validation:

- Spectroscopic Analysis: Use -NMR to confirm the presence of characteristic signals (e.g., methyl group at δ ~2.3 ppm, thiophene protons at δ ~6.5–7.0 ppm). -NMR should show the carboxylic carbon at δ ~170–175 ppm .

- Elemental Analysis: Compare calculated vs. experimental C, H, S, and O percentages to confirm stoichiometry (<1% deviation acceptable) .

- Mass Spectrometry (MS): Look for the molecular ion peak ([M+H]) matching the molecular weight (e.g., 184.24 g/mol for CHOS).

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be observed?

Answer:

- IR Spectroscopy: A strong absorption band at ~2500–3300 cm (O–H stretch of carboxylic acid) and ~1700 cm (C=O stretch). Thiophene ring vibrations appear at ~700–800 cm .

- -NMR: Doublets for thiophene protons (δ ~6.7–7.1 ppm), a singlet for the methyl group (δ ~2.3 ppm), and a triplet for the propanoic acid CH (δ ~2.5–3.0 ppm) .

- -NMR: Carboxylic carbon at δ ~172 ppm, thiophene carbons at δ ~125–135 ppm, and methyl carbon at δ ~20 ppm .

Advanced: How can researchers optimize the synthesis to address regioselectivity challenges in thiophene substitution?

Answer:

Regioselectivity in thiophene substitution can be influenced by:

- Directing Groups: Introduce electron-donating groups (e.g., methyl) at the 5-position to favor electrophilic substitution at the 2-position .

- Catalytic Systems: Use Lewis acids (e.g., ZnCl) to stabilize transition states and improve yield. Evidence from related compounds shows optimized regioselectivity using acetic acid/sodium acetate under reflux .

- Temperature Control: Lower temperatures (e.g., 0–25°C) may reduce side reactions, as seen in analogous syntheses .

Advanced: What strategies resolve contradictions in NMR or MS data during structural elucidation?

Answer:

- Multi-Technique Cross-Validation: Combine -NMR, -NMR, and HSQC to assign ambiguous signals. For example, a missing carboxylic proton in -NMR may indicate deuterium exchange, confirmed via -NMR .

- High-Resolution MS (HRMS): Resolve isobaric interferences (e.g., CHOS vs. CHNOS) by achieving <5 ppm mass accuracy .

- X-ray Crystallography: If crystalline, use single-crystal diffraction to unambiguously confirm structure, especially if spectral data conflicts .

Advanced: How should bioassays be designed to evaluate biochemical activity?

Answer:

- Target Selection: Prioritize enzymes with thiophene-binding pockets (e.g., cyclooxygenase-2 or kinases) based on structural analogs .

- Assay Conditions: Use pH 7.4 buffers to mimic physiological conditions. Include controls with propanoic acid and methylthiophene derivatives to isolate activity contributions.

- Dose-Response Analysis: Test concentrations from 1 nM–100 µM. Monitor IC values for enzyme inhibition and compare to known inhibitors (e.g., indomethacin for COX-2) .

Advanced: What are the comparative reactivity profiles of halogenated vs. methyl-substituted thiophene propanoic acids?

Answer:

- Nucleophilic Substitution: Chlorine at the 5-position (e.g., 3-(5-Chlorothiophen-2-yl)propanoic acid) undergoes SNAr reactions with amines (k ~10 s), while methyl groups are inert .

- Oxidation: Methyl groups stabilize the thiophene ring against oxidation (e.g., slower sulfone formation vs. halogenated analogs) .

- Electronic Effects: Methyl donors increase electron density at the 2-position, enhancing electrophilic substitution rates by ~2-fold compared to chloro derivatives .

Basic: What common chemical reactions does this compound undergo?

Answer:

- Esterification: React with methanol/H to form methyl esters (110°C, 12 hrs) .

- Amide Formation: Use coupling agents (e.g., EDC/HOBt) with amines to generate bioisosteres .

- Decarboxylation: Heat under basic conditions (e.g., NaOH, 200°C) to yield 5-methylthiophene derivatives .

Advanced: How can computational methods predict reactivity of derivatives?

Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to model transition states for substitution or oxidation. Compare activation energies (ΔG) to prioritize synthetic routes .

- Molecular Docking: Screen derivatives against protein targets (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.